molecular formula C6H13ClO2S B3386761 2,3-Dimethylbutane-1-sulfonyl chloride CAS No. 75315-32-1

2,3-Dimethylbutane-1-sulfonyl chloride

Cat. No.: B3386761
CAS No.: 75315-32-1
M. Wt: 184.69 g/mol
InChI Key: MIOSINMTJQXFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylbutane-1-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO2S. It is a sulfonyl chloride derivative of 2,3-dimethylbutane, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to the first carbon of the 2,3-dimethylbutane structure. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional group transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylbutane-1-sulfonyl chloride can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorosulfonylation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfinates and Sulfides: Formed by reduction

    Sulfonic Acids: Formed by oxidation

Mechanism of Action

The mechanism of action of 2,3-dimethylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, the compound can modify amino acids and proteins by reacting with nucleophilic residues such as lysine and cysteine .

Comparison with Similar Compounds

2,3-Dimethylbutane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

The uniqueness of this compound lies in its branched aliphatic structure, which influences its reactivity and the types of derivatives it can form.

Properties

IUPAC Name

2,3-dimethylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO2S/c1-5(2)6(3)4-10(7,8)9/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOSINMTJQXFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylbutane-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2,3-Dimethylbutane-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
2,3-Dimethylbutane-1-sulfonyl chloride
Reactant of Route 4
2,3-Dimethylbutane-1-sulfonyl chloride
Reactant of Route 5
2,3-Dimethylbutane-1-sulfonyl chloride
Reactant of Route 6
2,3-Dimethylbutane-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.